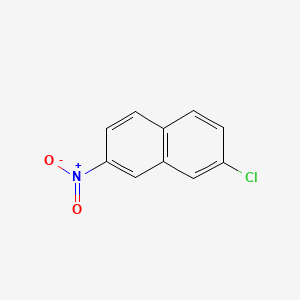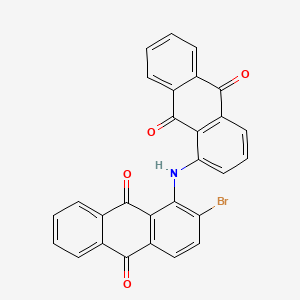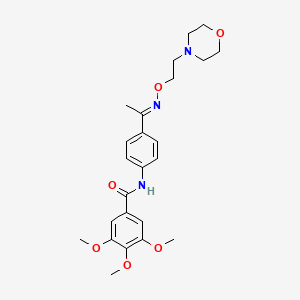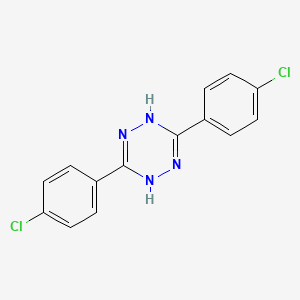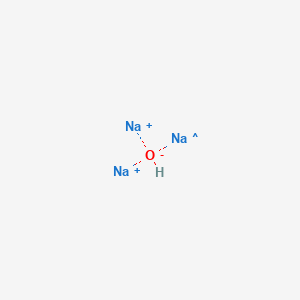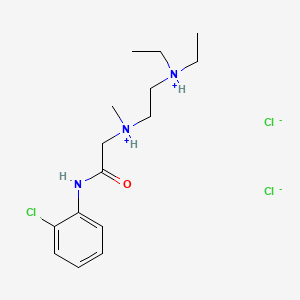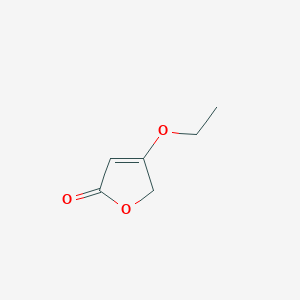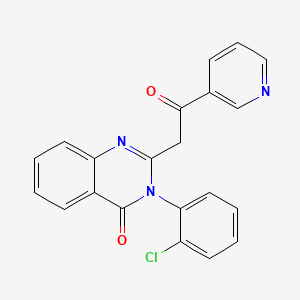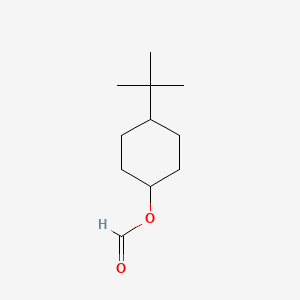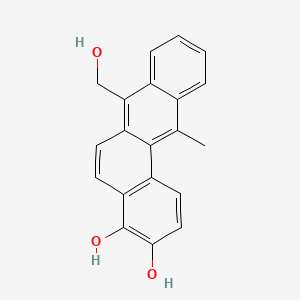
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and various functional groups. It is of significant interest in scientific research due to its potential biological activities and environmental impact.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- typically involves multi-step organic reactions. One common approach is the functionalization of benz[a]anthracene through hydroxylation and methylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced reactors and purification systems. The process is designed to maximize yield and purity while minimizing environmental impact and production costs.
Análisis De Reacciones Químicas
Types of Reactions
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Biology: It is investigated for its potential mutagenic and carcinogenic effects.
Medicine: Research explores its interactions with biological molecules and potential therapeutic applications.
Industry: It is used in the development of materials and chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- involves its interaction with cellular components. It can bind to DNA, proteins, and other biomolecules, potentially leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes and the formation of reactive intermediates that can cause DNA damage.
Comparación Con Compuestos Similares
Similar Compounds
7,12-Dimethylbenz[a]anthracene: Another PAH derivative with similar structural features.
Benz[a]anthracene: The parent compound without additional functional groups.
Uniqueness
BENZ(a)ANTHRACENE-3,4-DIOL, 7-(HYDROXYMETHYL)-12-METHYL- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups make it a valuable compound for studying the effects of functionalization on PAHs.
Propiedades
Número CAS |
78776-41-7 |
|---|---|
Fórmula molecular |
C20H16O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
7-(hydroxymethyl)-12-methylbenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H16O3/c1-11-12-4-2-3-5-13(12)17(10-21)15-6-7-16-14(19(11)15)8-9-18(22)20(16)23/h2-9,21-23H,10H2,1H3 |
Clave InChI |
JILMUBNUUUYOOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=C(C=CC2=C(C4=CC=CC=C14)CO)C(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


